2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Overview
Description
2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloroethyl group and a trifluoromethyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloroethyl and trifluoromethyl substituent. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other compounds, forming more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate or sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(1-Chloroethyl)-5-methyl-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl group instead of a trifluoromethyl group.
2-(1-Chloroethyl)-5-(methylthio)-1,3,4-oxadiazole: Features a methylthio group instead of a trifluoromethyl group.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts specific chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O/c1-2(6)3-10-11-4(12-3)5(7,8)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSULFVXKZINGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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